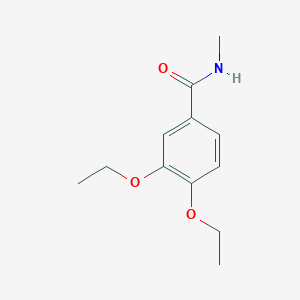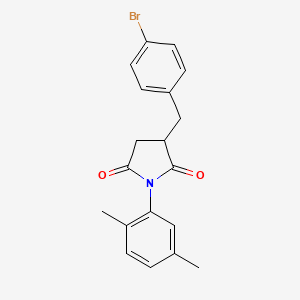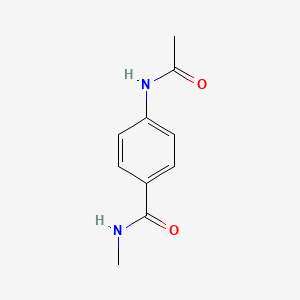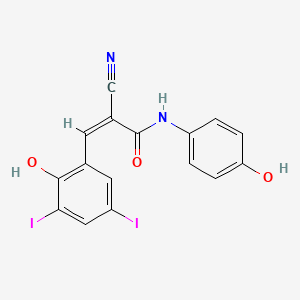![molecular formula C12H13N3O3 B3883593 N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide](/img/structure/B3883593.png)
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide
Vue d'ensemble
Description
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-furohydrazide, commonly known as DMF, is a chemical compound that has been widely used in scientific research. The compound is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and physiology.
Mécanisme D'action
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various genes involved in antioxidant and anti-inflammatory responses. DMF has been shown to activate the Nrf2 pathway, leading to the upregulation of various antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects. The compound has antioxidant properties, which help to protect cells from oxidative stress. DMF has also been shown to have anti-inflammatory effects, which help to reduce inflammation in the body. The compound has been shown to modulate the immune system, leading to a reduction in autoimmune responses.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages for lab experiments. The compound is stable and can be easily synthesized and purified. DMF has a low toxicity profile, making it safe for use in cell culture and animal studies. However, DMF has some limitations for lab experiments. The compound is highly reactive, which can lead to the formation of unwanted byproducts. DMF can also interfere with some analytical techniques, including mass spectrometry.
Orientations Futures
There are several future directions for the use of DMF in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. DMF has been shown to have neuroprotective effects, which could be beneficial in the treatment of these diseases. Another potential application is in the treatment of cancer. DMF has been shown to have anti-cancer properties, which could be explored further in preclinical and clinical studies. Finally, DMF could be used as a tool for studying the Nrf2 pathway and its role in various diseases.
Applications De Recherche Scientifique
DMF has been widely used in scientific research due to its unique properties. The compound is known to have antioxidant, anti-inflammatory, and immunomodulatory effects, which make it an ideal candidate for various applications in the field of biochemistry and physiology. DMF has been used in the treatment of various diseases, including multiple sclerosis, psoriasis, and inflammatory bowel disease.
Propriétés
IUPAC Name |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-15(2)11-6-5-9(18-11)8-13-14-12(16)10-4-3-7-17-10/h3-8H,1-2H3,(H,14,16)/b13-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFDTSDLKHPGJZ-MDWZMJQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=NNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=N/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(4-methoxyphenyl)-3-phenyl-2-propyn-1-yl]morpholine](/img/structure/B3883514.png)

![N-[(4-chloro-1-methyl-1H-pyrazol-3-yl)methyl]-3-(1H-tetrazol-1-yl)aniline](/img/structure/B3883526.png)
![(3aS*,5S*,9aS*)-5-[(E)-2-(4-fluorophenyl)vinyl]-2-(3-pyridinylmethyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B3883534.png)




![2-methyl-N-[2-(2-methylphenoxy)ethyl]-2-propanamine](/img/structure/B3883563.png)
![N-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-4-yl)ethanamine](/img/structure/B3883568.png)



![2-(3,4-dimethylphenyl)-5-methyl-4-[(5-nitro-2-furyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883585.png)
